molecular formula C20H23NO4 B2473809 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 859867-91-7

4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No. B2473809
CAS RN: 859867-91-7
M. Wt: 341.407
InChI Key: FDABYOSXVKQTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxa-8-azaspiro[4.5]decane is a laboratory chemical used in the synthesis of substances . It’s also known by other names such as 4-Piperidone ethylene acetal .


Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . Its molecular weight is 143.18 g/mol . The IUPAC Standard InChIKey is KPKNTUUIEVXMOH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a colorless to yellow liquid . It has a density of 1.1100g/mL and a boiling point of 108.0°C to 110.0°C (26.0 mmHg) . The refractive index is 1.4809 to 1.4829 .

Scientific Research Applications

Growth-Regulating Activity

A study by Sharifkanov et al. (2001) focused on a compound with a similar structure, finding it to exhibit growth-regulating activity. The synthesis was achieved via the Mannich reaction, and its structure confirmed through NMR spectroscopy (Sharifkanov et al., 2001).

Pharmacological Evaluation

Brubaker and Colley (1986) synthesized derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane, evaluating them for dopamine agonist activity. Their findings indicated potent dopamine agonist activity in certain analogues, highlighting the compound's potential in pharmacology (Brubaker & Colley, 1986).

Structural Studies in Drug Development

Richter et al. (2022) conducted a structural study on a closely related antitubercular drug candidate, revealing insights into its conformation and stability. Their findings contribute to understanding the structural properties crucial for drug development (Richter et al., 2022).

Anti-Cancer and Anti-TB Activity

Mane et al. (2020) synthesized and characterized derivatives of 8-azaspiro[4.5]decane-7,9-dione, assessing their anticancer and anti-TB activity. The study found significant activity against various cancer cell lines and MTBH37Rv strain, indicating the compound's potential in treating these diseases (Mane et al., 2020).

Antibacterial Evaluation

Natarajan et al. (2021) synthesized triaza and dioxa aza spiro derivatives, evaluating their antibacterial activity. They found significant activity against various bacterial species, suggesting the compound's utility in antibacterial applications (Natarajan et al., 2021).

Synthesis and Structure Analysis

Kirillov et al. (2013) explored the synthesis of furochromene and cyclopentane triones, related to the compound . Their work, involving XRD analysis, contributes to understanding the synthesis and structure of similar compounds (Kirillov et al., 2013).

Safety and Hazards

This compound is classified as a flammable liquid (Category 4), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautions should be taken to avoid exposure, including wearing protective gloves, eye protection, and face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c22-19-12-16(13-21-6-4-20(5-7-21)23-8-9-24-20)17-10-14-2-1-3-15(14)11-18(17)25-19/h10-12H,1-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDABYOSXVKQTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.